4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide
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Overview
Description
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, sulfonyl group, and benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative The morpholine ring is first functionalized with methyl groups at the 2 and 6 positionsThe final step involves the coupling of the sulfonylated morpholine with N-(2,3-dimethylphenyl)benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical structure of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and reduced morpholine derivatives .
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3,4-dimethylphenyl)benzamide
Uniqueness
What sets 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide apart from similar compounds is its specific substitution pattern on the benzamide moiety and the presence of the morpholine ring
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-6-5-7-20(17(14)4)22-21(24)18-8-10-19(11-9-18)28(25,26)23-12-15(2)27-16(3)13-23/h5-11,15-16H,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJUGMPIFCQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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